molecular formula C27H59FN2O3 B1677197 Olaflur CAS No. 6818-37-7

Olaflur

Cat. No. B1677197
CAS RN: 6818-37-7
M. Wt: 478.8 g/mol
InChI Key: XSEKRGNRBZNHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Olaflur has a wide range of applications in scientific research, including:

Mechanism of Action

Olaflur forms a film layer on the surface of teeth, facilitating the incorporation of fluoride into the enamel. This process converts the top layers of the enamel’s primary mineral, hydroxylapatite, into the more robust fluorapatite. The fluoridation reaches only a depth of a few nanometers, which helps in strengthening the enamel and preventing dental caries .

Similar Compounds:

Uniqueness of this compound: this compound’s unique surfactant properties, due to its long lipophilic hydrocarbon chain, distinguish it from other fluoride compounds. This property allows it to form a protective film on teeth, enhancing fluoride incorporation and providing additional benefits in dental care .

Safety and Hazards

Overdosage of Olaflur can lead to irritation of the oral mucosa . In especially sensitive persons, even standard doses of this compound can cause irritation . Like other fluoride salts, this compound is toxic when given in high doses over an extended period of time . In acute cases of overdosage, calcium in any oral form serves as an antidote .

Future Directions

Olaflur has been in use since 1966 and continues to be a key ingredient in toothpaste and solutions for the prevention of dental caries . Especially in combination with dectaflur, it is also used in the form of gels for the treatment of early stages of caries, sensitive teeth, and by dentists for the refluoridation of damaged tooth enamel .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of olaflur begins with cattle’s tallow, which contains fatty acids, mainly stearic acid (C17H35COOH). These fatty acids are hydrolyzed to obtain the corresponding amides, which are then reduced catalytically to primary amines, largely octadecylamine. The addition of acrylonitrile, followed by another reduction, yields N-alkyl-1,3-propanediamines .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes hydrolysis, catalytic reduction, and subsequent chemical reactions to produce the final compound. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Olaflur undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is this compound itself, which is then used in various dental care formulations .

properties

CAS RN

6818-37-7

Molecular Formula

C27H59FN2O3

Molecular Weight

478.8 g/mol

IUPAC Name

2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;hydrofluoride

InChI

InChI=1S/C27H58N2O3.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;/h30-32H,2-27H2,1H3;1H

InChI Key

XSEKRGNRBZNHEB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F

Appearance

Solid powder

Other CAS RN

6818-37-7

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Elmex
Elmex gelee
Elmex protector
N-octadecyltrimethylenediamine-N,N,N'-tris(2-ethanol)dihydrofluoride
Olaflu

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Olaflur
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Olaflur
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Olaflur
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Olaflur
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Olaflur
Reactant of Route 6
Reactant of Route 6
Olaflur

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.